2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that features a brominated indole core linked to a morpholine moiety via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Indole Derivative: The brominated indole is then reacted with an appropriate acylating agent to introduce the acetamide group.
Attachment of Morpholine: The final step involves the nucleophilic substitution of the acetamide derivative with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the field of oncology and neurology.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-bromo-1H-indol-3-yl)methyl)morpholine
- 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl)piperazine
- 2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific substitution pattern on the indole ring and the presence of a morpholine moiety. This combination can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the bromine atom can also facilitate further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(2-morpholin-4-ylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c17-14-2-1-13-3-5-20(15(13)11-14)12-16(21)18-4-6-19-7-9-22-10-8-19/h1-3,5,11H,4,6-10,12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXCLOTVPPFHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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